ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate
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Overview
Description
“Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an indole nucleus as a key component. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .Chemical Reactions Analysis
Indole derivatives are often involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Chemistry and Structural Analyses
- Ethyl benzoate thiocarbohydrazone, obtained from the reaction of ethyl imidobenzoate hydrochloride with thiocarbohydrazide, demonstrates the compound's reactivity and potential for forming complex structures, which could be relevant in designing pharmaceutical compounds or materials with specific properties (Postovskii et al., 1977).
- The study on the hydrogen-bonded supramolecular structures of certain substituted 4-pyrazolylbenzoates reveals the significance of hydrogen bonding in the molecular assembly, suggesting potential applications in the development of novel supramolecular architectures (Portilla et al., 2007).
- The synthesis and characterization of new quinazolines with potential antimicrobial properties highlight the importance of such compounds in medicinal chemistry, potentially guiding the design of new drugs with improved efficacy and selectivity (Desai et al., 2007).
Potential Bioactivity and Drug Design
- The preparation and analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate showcase its potential as an analgesic and antidyslipidemic agent, underscoring the relevance of such compounds in drug discovery for treating pain and lipid disorders (Navarrete-Vázquez et al., 2011).
- The development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents presents an example of how specific chemical modifications can lead to significant biological activities, suggesting a pathway for developing new therapeutic agents (Menciu et al., 1999).
Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate” and similar compounds could have potential applications in various therapeutic areas.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGMMFXBZIHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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